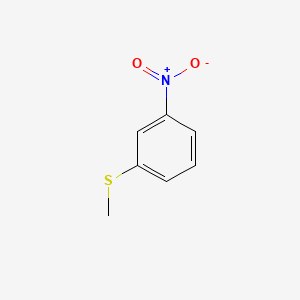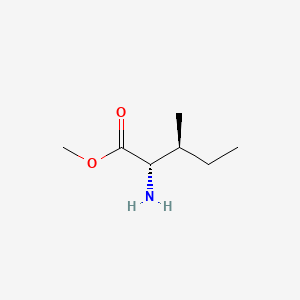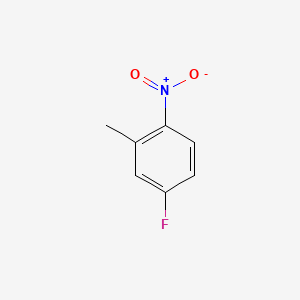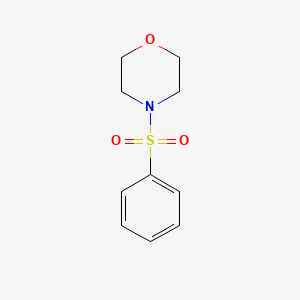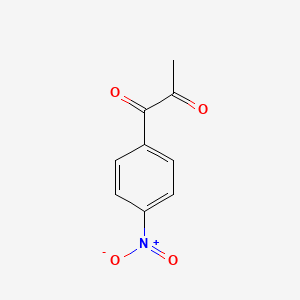
1-(4-Nitrophenyl)propane-1,2-dione
Vue d'ensemble
Description
1-(4-Nitrophenyl)propane-1,2-dione belongs to the class of 1,2-diketones . It has important applications in both synthetic organic chemistry and supramolecular chemistry .
Molecular Structure Analysis
The molecular structure of 1-(4-Nitrophenyl)propane-1,2-dione is characterized by a dihedral angle of 9.03° found between the mean planes of the two benzene rings . C—H⋯O interactions help to stabilize the crystal structure .Physical And Chemical Properties Analysis
1-(4-Nitrophenyl)propane-1,2-dione is a solid substance with a melting point of 90-92°C . Its molecular weight is 193.16 .Applications De Recherche Scientifique
Organic Synthesis
“1-(4-Nitrophenyl)propane-1,2-dione” serves as a precursor in organic synthesis, particularly in the electroreduction of its derivatives. The electrogenerated hydroxylamines from these derivatives are used in subsequent reactions involving various reagents, leading to the formation of azoxy compounds, benzoxazine diones, and N-sulphonylated hydroxylamines .
Antimicrobial Agents
The compound’s derivatives have been studied for their antimicrobial properties. When combined with transition metal complexes, they exhibit significant antibacterial and antifungal activities. This application is crucial in the development of new pharmaceuticals and healthcare products .
Electrocatalysis
In the field of electrocatalysis, “1-(4-Nitrophenyl)propane-1,2-dione” derivatives are utilized within deep eutectic solvents. These solvents offer an eco-friendly and cost-effective approach to synthesizing high-value products, aligning with sustainable energy solutions .
Spectral Studies
The compound is used in spectral studies to understand the behavior of electrogenerated species. These studies are essential for the development of new materials and technologies, such as organic electroluminescent devices and optical sensors .
Ultrasound-Assisted Synthesis
Ultrasound irradiation methods employ “1-(4-Nitrophenyl)propane-1,2-dione” derivatives for efficient and eco-friendly synthesis. This technique is used to create novel cyclic β-diketones with potential applications in various industries .
Pharmaceutical Applications
Derivatives of “1-(4-Nitrophenyl)propane-1,2-dione” are used in the pharmaceutical industry. They serve as active ingredients or substrates in medicine manufacturing and as cosmetic additives that mitigate the harmful effects of UV radiation on the skin .
Material Innovation
The compound’s derivatives are integral in material innovation, particularly in creating luminescent materials and sensors. These materials have broad applications in technology and biomedicine .
Antimicrobial Activity Studies
New urea derivatives synthesized from “1-(4-Nitrophenyl)propane-1,2-dione” are studied for their antimicrobial activities. These studies contribute to the discovery of new treatments and preventive measures against microbial infections .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-nitrophenyl)propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-6(11)9(12)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQBWJSIZYUMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977177 | |
| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)propane-1,2-dione | |
CAS RN |
6159-25-7 | |
| Record name | 1-(4-Nitrophenyl)-1,2-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6159-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Nitrophenyl)-1,2-propanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKU5UFK9DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





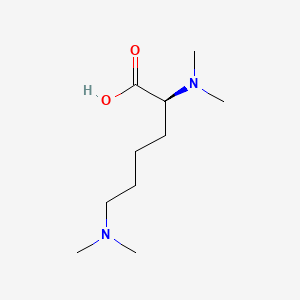
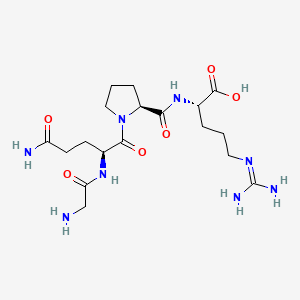
![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)



